molecular formula C20H25N10O11P B12108472 Einecs 222-115-7 CAS No. 3352-23-6

Einecs 222-115-7

Cat. No.: B12108472
CAS No.: 3352-23-6
M. Wt: 612.4 g/mol
InChI Key: LWBLDUTUVIXFJE-UHFFFAOYSA-N
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Description

Einecs 222-115-7 is the EC number for the chemical compound Adenylyl-(3'-5')-guanosine, a dinucleotide also registered under the CAS number 3352-23-6 . This molecule, with a molecular formula of C20H25N10O11P and a molecular weight of approximately 612.45 g/mol, serves as a fundamental building block in biochemical research . Its structure represents a 3'-5' phosphodiester linkage, making it a critical model system for studying the stability, conformation, and interactions of nucleic acids. Researchers utilize Adenylyl-(3'-5')-guanosine to investigate ribonucleotide dynamics, enzyme-substrate relationships for nucleases and polymerases, and the structural basis of RNA catalysis. Physical properties indicate a boiling point of around 1147.4°C and a density of approximately 2.41 g/cm³ . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Researchers should consult the relevant safety data sheets for proper handling and storage guidelines. For the most current regulatory information, it is recommended to check the updated ECHA CHEM database .

Properties

CAS No.

3352-23-6

Molecular Formula

C20H25N10O11P

Molecular Weight

612.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)

InChI Key

LWBLDUTUVIXFJE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Adenylyl 3 5 Guanosine and Analogues

Chemical Synthesis Approaches

The chemical synthesis of dinucleotides like ApG fundamentally relies on the formation of a phosphodiester bond between two nucleoside units, specifically between the 3'-hydroxyl group of adenosine (B11128) and the 5'-hydroxyl group of guanosine (B1672433). Over the decades, numerous methodologies have been developed, primarily centered around phosphorus chemistry in its P(III) and P(V) oxidation states. nih.govnih.gov

The creation of the internucleotide phosphate (B84403) linkage is the cornerstone of ApG synthesis. This is achieved through phosphorylation reactions where one nucleoside is equipped with a phosphorus-containing group that is subsequently coupled with the hydroxyl group of a second nucleoside. The two dominant strategies employ either pentavalent phosphorus (P(V)) or trivalent phosphorus (P(III)) intermediates.

To date, methods involving P(V) chemistry are the most extensively used for synthesizing dinucleotides. nih.gov These strategies are typically based on the activation of a 5'-nucleotide, which then reacts with a second nucleoside to form the phosphate bridge. nih.gov P(III) chemistry, particularly the phosphoramidite (B1245037) and H-phosphonate approaches, has become the standard for automated solid-phase synthesis due to the high reactivity and efficiency of the trivalent phosphorus intermediates. biotage.co.jpdanaher.comatdbio.com

Historically, the synthesis of dinucleotides was first accomplished using solution-phase techniques. The landmark work by Moffatt and Khorana in the mid-1960s established a foundational P(V) strategy that involved activating nucleoside 5'-monophosphates (NMPs) in solution. nih.govresearchgate.net These methods often necessitate the use of aprotic solvents like N,N-dimethylformamide (DMF) and require the conversion of nucleotide starting materials into their tri- or tetra-n-butylammonium salts to ensure solubility. nih.gov

A key challenge in solution-phase synthesis is the purification of the product from excess reagents and byproducts after each step. To address this, methods using polymer-supported reagents have been developed. In this approach, the excess reagents are bound to a solid polymer and can be easily removed by filtration, simplifying the purification process while the reaction itself occurs in the solution phase. nih.gov

Solid-phase synthesis, originally developed by Bruce Merrifield for peptides, has revolutionized the synthesis of oligonucleotides, including dinucleotides like ApG. biotage.co.jpatdbio.com This technique involves attaching the first nucleoside to an insoluble solid support (resin) and then sequentially adding the subsequent nucleosides in a cycle of chemical reactions. umich.edu

The primary advantages of this approach are the ability to use large excesses of reagents to drive reactions to completion and the simplified purification process, where impurities and excess reagents are simply washed away by filtration after each step. biotage.co.jpatdbio.com This amenability to washing and reagent addition cycles has enabled the development of automated, computer-controlled synthesizers. biotage.co.jpatdbio.com

Commonly used solid supports include controlled pore glass (CPG) and polystyrene. biotage.co.jpdanaher.com The choice of support and the linker that attaches the nucleoside to it are critical for successful synthesis. atdbio.com Both P(V) and P(III) chemistries have been successfully adapted to solid supports. The phosphotriester method was an early P(V) approach used on supports like cellulose. nih.gov However, the phosphoramidite method, a P(III) approach, is now considered the gold standard for its efficiency and is widely used in automated synthesis. danaher.com The H-phosphonate method represents another robust P(III) strategy for solid-phase synthesis. tandfonline.comnih.gov

Table 1: Comparison of Solid-Phase Synthesis Chemistries

FeaturePhosphotriester (P(V))H-Phosphonate (P(III))Phosphoramidite (P(III))
Intermediate Stable phosphotriesterH-phosphonate diesterUnstable phosphite (B83602) triester
Activation Coupling agent (e.g., TPSCl)Acyl chloride (e.g., pivaloyl chloride)Weak acid (e.g., tetrazole)
Oxidation Not applicable in coupling cycleSingle step after chain assemblyRequired in every cycle (e.g., I₂/H₂O)
Key Advantage Historical significanceFewer steps in cycle, stable monomersHigh coupling efficiency, rapid reaction
Support Materials Cellulose, Polystyrene nih.govnih.govPolystyrene, CPG umich.eduCPG, Polystyrene biotage.co.jpdanaher.com

A cornerstone of many P(V) synthetic strategies is the activation of a nucleoside 5'-monophosphate (NMP) to make the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a second nucleoside. nih.gov

Several activating agents are employed for this purpose. A classic method involves the use of N,N'-dicyclohexylcarbodiimide (DCC), which reacts with an NMP in the presence of morpholine (B109124) to generate a reactive nucleoside 5'-phosphoromorpholidate intermediate. nih.gov Another widely used approach employs N,N'-carbonyldiimidazole (CDI) as the activating agent. CDI reacts with the NMP to form a highly reactive phosphorimidazolide intermediate. nih.govnoaa.gov This intermediate readily couples with a second nucleotide to yield the desired dinucleoside polyphosphate. nih.gov These activation steps are typically performed under anhydrous conditions to prevent hydrolysis of the reactive intermediates. nih.gov

Table 2: Common Activating Agents for NMP Condensation

Activating AgentIntermediate FormedChemistryReference
N,N'-Dicyclohexylcarbodiimide (DCC)PhosphoromorpholidateP(V) nih.gov
N,N'-Carbonyldiimidazole (CDI)PhosphorimidazolideP(V) nih.govnoaa.gov
Trifluoroacetic anhydride (B1165640) (TFAA) / N-methylimidazoleN-methylimidazolium phosphonateP(V) nih.govresearchgate.net
Sulfonyl imidazolium (B1220033) saltsCyclic trimetaphosphateP(V) nih.gov

In recent years, the principles of green chemistry have begun to influence the synthesis of nucleotides and their analogues. nih.gov These principles advocate for the use of safer solvents, reduction of waste, utilization of renewable feedstocks, and increased atom efficiency. huarenscience.com For dinucleotide synthesis, this translates into developing alternatives to traditional methods that often rely on hazardous solvents and complex protection/deprotection steps. nih.govhuarenscience.com

Key areas of development in greening nucleoside phosphoramidite synthesis include:

Safer Solvents: Research is focused on replacing environmentally harmful solvents with safer alternatives like water-based or bio-derived solvents. huarenscience.com

Atom Economy: Synthetic pathways are being redesigned to have fewer steps and generate less waste, maximizing the incorporation of starting materials into the final product. huarenscience.com

Renewable Feedstocks: Efforts are being made to source starting materials from renewable, bio-based sources to reduce reliance on finite resources. huarenscience.com Mechanochemical synthesis, which reduces or eliminates the need for bulk solvents, is also considered a significant green chemistry approach. nih.govnoaa.gov

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has recently emerged as a powerful and environmentally friendly alternative to traditional solution-phase methods. rsc.org This technique is often performed with minimal or no solvent (a process known as liquid-assisted grinding or LAG), leading to a drastic reduction in chemical waste. chemrxiv.org

This approach has been successfully applied to the synthesis of dinucleotides. noaa.govresearchgate.net In a typical protocol, a nucleoside 5'-monophosphate is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) under ball-milling conditions to quantitatively form the phosphorimidazolide derivative. The subsequent addition of a second nucleotide to the milling jar leads directly to the formation of the dinucleotide. noaa.gov This one-pot method offers significant benefits, including the use of unprotected nucleotides, short reaction times, high conversion rates, and simplified purification. noaa.gov Both phosphoramidite and H-phosphonate chemistries have been adapted to create DNA dimers via mechanochemical processes, demonstrating the versatility of this solvent-free approach. chemrxiv.orgresearchgate.net

Stereoselective Synthetic Pathways

The stereoselective synthesis of dinucleotides like Adenylyl-(3'-5')-guanosine is critical, as the biological activity is highly dependent on the specific stereochemistry of the phosphodiester linkage and the sugar moieties. The construction of the glycosidic bond is a crucial and challenging step in nucleoside synthesis. researchgate.net Researchers have developed methods to control the stereochemical outcome at the anomeric center. researchgate.net

One strategy involves using specific reagents to direct the stereochemistry. For instance, the use of sodium iodide (NaI) can favor the formation of α-azanucleosides, while 2-mercaptobenzimidazole (B194830) can direct the synthesis towards β-azanucleosides, providing a switchable method to access different stereoisomers with high selectivity. researchgate.net Another approach focuses on the phosphotriester method, where stereoselectivity was observed during the coupling reaction to form 2',5'- and 3',5'-linked dinucleotides. nih.gov The precise configuration of the phosphorus atom in these linkages can be determined using techniques like 1H NMR NOE. nih.gov These pathways are essential for creating structurally defined oligonucleotides, which is a limitation in some conventional chemical synthesis methods. nih.govacs.org

Protecting Group Strategies in Dinucleotide Synthesis

The synthesis of dinucleotides is a complex process that necessitates the use of protecting groups to temporarily mask reactive functional groups on the nucleobase and sugar moieties. jocpr.comspringernature.com This strategy prevents undesired side reactions and ensures the regioselective formation of the desired phosphodiester bond. jocpr.com The choice of protecting groups is critical and depends on their stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com

In oligonucleotide synthesis, the hydroxyl groups are commonly protected with groups like Dimethoxytrityl (DMT), while amino groups on the nucleobases are often protected with acyl groups such as benzoyl (Bz). jocpr.com For guanosine, which possesses a particularly reactive O6-lactam function and an exocyclic N2-amino group, specific protection strategies are required. nih.gov Conventional strategies often employ acyl protecting groups. nih.gov However, innovative concepts have been developed, such as the O6-tert-butyl/N2-tert-butyloxycarbonyl (O6-tBu/N2-Boc2) protection pattern for guanosine phosphoramidites. nih.gov This approach is particularly advantageous for synthesizing 2'-modified guanosine building blocks. nih.gov The selection of appropriate protecting groups is fundamental to the success of solid-phase synthesis, the standard method for assembling oligonucleotides. nih.gov

Table 1: Common Protecting Groups in Dinucleotide Synthesis

Functional Group Protecting Group Abbreviation Removal Conditions
5'-Hydroxyl Dimethoxytrityl DMT Mild Acid (e.g., Trichloroacetic acid)
2'-Hydroxyl (RNA) tert-Butyldimethylsilyl TBDMS Fluoride ions (e.g., TBAF)
Amino (Adenine, Cytosine) Benzoyl Bz Ammonolysis
Amino (Guanine) Isobutyryl iBu Ammonolysis
Imide (Guanine, Uracil) Acyl groups - Basic conditions

Click Chemistry Applications in Nucleoside and Nucleotide Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the efficient covalent conjugation of molecules, including nucleosides and nucleotides. acs.orgresearchgate.net This methodology is valued for its high efficiency, broad scope, and tolerance of a wide range of functional groups, making it suitable for complex biological scaffolds. acs.orgnih.gov

In the context of dinucleotide synthesis, click chemistry enables the ligation of modified nucleoside units. For instance, alkyne- and azide-functionalized nucleosides can be synthesized and then joined together to form a triazole linkage, which can act as a stable phosphate backbone mimic. acs.orgrsc.org This has been used to create interlocked molecules like rotaxanes and catenanes from oligonucleotides. acs.org Researchers have synthesized chimeric RNA oligonucleotides by coupling different units in a solution phase via CuAAC to produce triazole-linked dinucleotides, which are then converted into phosphoramidites for solid-phase synthesis. nih.gov While the high temperatures required for the original Huisgen cycloaddition can degrade DNA or RNA, the development of copper-catalyzed and other advanced click reactions allows these ligations to proceed under milder, biocompatible conditions. acs.orgnih.gov

Enzymatic Synthesis and Biocatalytic Routes

Enzyme-Catalyzed Dinucleotide Formation

Enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods for producing dinucleotides. nih.govacs.org Enzymes operate under mild, aqueous conditions and provide unparalleled stereo- and regiocontrol, which often eliminates the need for complex protecting group strategies. nih.govacs.org

Various enzymes are involved in the synthesis of dinucleotides and their precursors. Adenylyl and guanylyl cyclases, for example, catalyze the formation of cyclic mononucleotides from their respective triphosphates. nih.govnih.gov For the synthesis of linear dinucleotides like Adenylyl-(3'-5')-guanosine, enzymes such as RNA ligases or specifically engineered polymerases can be employed. Some enzymes, like the promiscuous cyclic-AMP-GMP synthetase from Vibrio cholerae (DncV), can cyclize ATP and GTP to form cyclic dinucleotides and can also be used to produce analogs with modifications to the sugar or phosphate backbone. nih.gov The synthesis often starts from nucleoside monophosphates (NMPs), which can be generated from nucleobases using phosphoribosyl transferases or from nucleosides using nucleoside kinases. mdpi.com These NMPs are then converted to diphosphates (NDPs) and triphosphates (NTPs) by NMP kinases and NDP kinases, respectively, which serve as the substrates for the final dinucleotide formation. mdpi.com

Advantages and Limitations of Biocatalysis in Dinucleotide Synthesis

Biocatalysis presents a compelling approach for synthesizing dinucleotides, offering significant advantages over traditional chemical catalysis, but it also has certain limitations. catalysts.com

Table 2: Comparison of Biocatalysis and Chemical Catalysis in Dinucleotide Synthesis

Feature Biocatalysis (Enzymatic) Chemical Catalysis
Specificity High chemo-, regio-, and stereospecificity. catalysts.com Often requires protecting groups to achieve specificity. jocpr.com
Reaction Conditions Mild conditions (aqueous solvent, ambient temperature/pressure). catalysts.com Often requires harsh conditions (extreme temperatures, pressures, organic solvents). the-scientist.com
Environmental Impact Greener, more sustainable; reduced hazardous waste. nih.govcatalysts.com Generates significant chemical waste and uses hazardous reagents. the-scientist.com
Yield & Purity Often results in higher yields of the desired product with fewer by-products. catalysts.com Can have lower yields due to side reactions and DNA damage from harsh chemicals. the-scientist.com
Scalability Can be challenging; enzyme stability and cost may be limiting factors. nih.gov Well-established and highly scalable for large-scale production. acs.org

| Substrate Scope | Can be limited by the natural specificity of the enzyme, though protein engineering can broaden scope. nih.govrsc.org | Very broad; can be applied to a wide variety of unnatural substrates and modifications. |

One of the primary limitations of biocatalysis is that the thermodynamic equilibrium of a reaction may not favor product formation. rsc.org Additionally, the cost and availability of the necessary enzymes and cofactors can be a barrier, although cofactor recycling systems can improve process efficiency. nih.govacs.orgnih.gov

Combined Chemical-Enzymatic Approaches

To leverage the strengths of both methodologies, combined chemical-enzymatic approaches have been developed for the synthesis of complex nucleic acids. nih.gov These hybrid strategies typically involve the chemical synthesis of modified building blocks, such as nucleoside triphosphate analogs, which are then incorporated into a DNA or RNA strand using an enzyme like a polymerase. nih.gov

For example, a modified nucleotide can be prepared via total chemical synthesis and then used as a substrate for various DNA polymerases. nih.gov Once the enzyme incorporates the analog into a growing strand opposite a complementary base, a chemical reaction, such as the opening of an aziridine (B145994) ring, can occur to create a covalent cross-link between the two strands. nih.gov Another approach is the enzymatic synthesis of oligonucleotides using reversible terminator dNTPs. acs.org In this method, a polymerase adds a single, chemically modified nucleotide that has a removable 3'-blocking group. After incorporation, the blocking group is chemically cleaved, allowing the next enzymatic addition cycle to proceed. acs.org This combines the precision of enzymatic incorporation with the flexibility of chemical modifications, enabling the synthesis of highly specific and modified oligonucleotides. acs.org

Supramolecular Chemistry and Materials Science Applications of Adenylyl 3 5 Guanosine Scaffolds

Development of Advanced Chemical Materials:There is a lack of research on the development of advanced chemical materials derived specifically from Adenylyl-(3'-5')-guanosine scaffolds.

Due to the absence of specific, in-depth research and data on the supramolecular behavior and materials science applications of Adenylyl-(3'-5')-guanosine, it is not possible to construct a scientifically accurate and thorough article that adheres to the requested outline. Further experimental research would be required to elucidate the unique properties and potential applications of this specific dinucleotide in the fields of supramolecular chemistry and materials science.

Hydrogel Formation

The formation of hydrogels from guanosine-based scaffolds is a prime example of molecular self-assembly leading to functional macroscopic materials. nih.gov These hydrogels are composed of a three-dimensional network of nanofibers that entrap large amounts of water. nih.govupc.edu The foundational structure of these nanofibers is the G-quartet, a planar arrangement of four guanosine (B1672433) molecules linked by Hoogsteen hydrogen bonds. psu.eduupc.edu

The process of hydrogelation involves several hierarchical steps:

G-quartet Formation: In the presence of monovalent cations, particularly potassium (K+), four guanosine molecules self-assemble into a cyclic, planar structure known as a G-quartet. nih.govupc.edu The cation is centrally located and stabilizes the quartet. upc.edu

G-quadruplex Assembly: These G-quartets stack on top of each other through π-π stacking interactions to form columnar structures called G-quadruplexes. nih.govupc.edu

Nanofiber Network: The G-quadruplexes further associate and entangle to form an extensive nanofibrillar network, which constitutes the solid framework of the hydrogel. nih.govupc.edu

The stability and properties of these guanosine-based hydrogels can be finely tuned. For instance, binary systems combining guanosine (Gua) and guanosine 5'-monophosphate (GMP) have been shown to form stable hydrogels. rsc.org The replacement of the negatively charged GMP with the uncharged Gua in the G-quartets reduces electrostatic repulsion between the G-quadruplexes, promoting entanglement and the formation of a stable 3D network. univpm.it Furthermore, the use of boric acid derivatives in conjunction with guanosine can enhance the long-term stability of the resulting hydrogels. nih.gov

The viscoelastic properties of these hydrogels can also be influenced by incorporating other molecules. For example, the in situ synthesis of a macrocycle within a guanosine hydrogel network has been shown to enhance its strength and viscoelasticity. rsc.org The table below summarizes key findings from research on guanosine-based hydrogels.

System Key Components Primary Stabilizing Interactions Noteworthy Properties
Guanosine-Boric AcidGuanosine, Boric Acid Derivatives, K+Hoogsteen Hydrogen Bonding, π-π StackingEnhanced long-term stability, supports cell survival and proliferation. nih.gov
Guanosine/Guanosine 5'-MonophosphateGuanosine, GMP, K+Hoogsteen Hydrogen Bonding, Reduced Electrostatic RepulsionForms stable hydrogels at high water content, tunable properties based on Gua:GMP ratio. rsc.orgunivpm.it
Guanosine with in situ MacrocyclizationGuanosine, Bis-azide, Bis-alkyneG-quartet Templating, Covalent Bond FormationEnhanced viscoelastic properties and network strength. rsc.org

Bio-inspired Material Systems

The inherent biocompatibility and self-assembling nature of guanosine scaffolds make them excellent candidates for the development of bio-inspired material systems, particularly in the realm of tissue engineering and drug delivery. nih.gov These materials aim to mimic the structure and function of the native extracellular matrix (ECM). upc.edu

Guanosine-derived supramolecular hydrogels provide a 3D environment that can support cell growth, migration, and proliferation. nih.govnih.gov For example, osteogenic sarcoma cells (SaOS-2) seeded onto 3D-printed guanosine-boric acid hydrogel scaffolds have demonstrated high viability and the ability to migrate into the hydrogel matrix. nih.gov The porous, nanofibrillar structure of these hydrogels allows for the diffusion of nutrients and cellular waste products, which is crucial for maintaining cell viability. upc.edu

Furthermore, these hydrogels can be designed to be responsive to specific stimuli, such as pH, which allows for the controlled release of encapsulated molecules. univpm.it This property is highly desirable for creating sophisticated drug delivery systems. The ability to form hydrogels by simply mixing precursor solutions without the need for chemical modifications makes these systems particularly attractive for biomedical applications. univpm.it

The development of self-healing guanosine-derived hydrogels represents a significant advancement. nih.gov This property, where a fractured gel can spontaneously repair itself, is crucial for applications such as injectable materials for clinical use, enhancing the longevity and reliability of the material. nih.gov Research has also focused on optimizing the printability of these hydrogels for 3D bioprinting, enabling the fabrication of complex, cell-laden constructs for soft tissue reconstruction. upc.edu

Application Area Scaffold System Key Features Research Finding
Tissue EngineeringGuanosine-Boric Acid Hydrogel3D printable, supports cell migration and proliferationSaOS-2 cells showed nearly 100% viability after 7 days and migrated into the hydrogel scaffold. nih.gov
Drug DeliveryGuanosine/GMP HydrogelpH-responsive, high drug loading capacityDemonstrated the loading and release of methylene (B1212753) blue, indicating potential for controlled release applications. univpm.it
3D BioprintingGuanosine/GMP Hydrogel with Polyethylenimine coatingGood printing and thixotropic qualities, enhanced stabilitySuccessful bioprinting of rat mesenchymal stem cell-laden constructs. upc.edu

Q & A

Q. What metadata is critical for sharing EC 222-115-7 datasets in public repositories?

  • Methodological Answer : Include synthesis conditions (time, temperature), analytical instrument settings, raw data files, and version-controlled processing scripts. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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